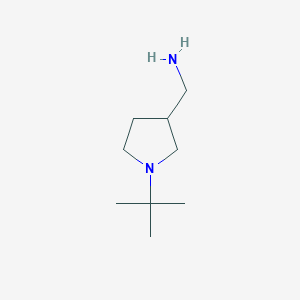
5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
The compound “5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid” is an organic compound containing a pyrrole ring, a bromophenyl group, and a carboxylic acid group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl group could potentially introduce steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromophenyl group could undergo electrophilic aromatic substitution, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase the compound’s molecular weight and potentially affect its solubility and reactivity .Scientific Research Applications
Suzuki–Miyaura Coupling
5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid: can serve as a valuable substrate in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents . This compound can be used as a boron reagent in SM coupling reactions, enabling the synthesis of complex organic molecules.
Phthalocyanine Synthesis
Researchers have employed 3-(3-bromophenyl)propionic acid in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines. These phthalocyanines find applications in materials science, catalysis, and optoelectronics. By incorporating this compound, scientists can tailor the properties of phthalocyanine-based materials for specific purposes .
Borinic Acid Derivatives
The hydrolysis of 3-(3-bromophenyl)propionic acid leads to borinic acid derivatives. These compounds have intriguing reactivity profiles and can participate in various chemical transformations. For example, borinic acids can be used as ligands in transition metal-catalyzed reactions or as precursors for boron-containing materials. Recent advances in the synthesis of borinic acid derivatives have expanded their utility in organic synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
It’s worth noting that the compound may interact with its target through a process similar to the suzuki–miyaura (sm) coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the function of the target protein .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which this compound may utilize, is a key process in organic synthesis . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability .
Result of Action
Similar compounds have been found to have potent antileishmanial and antimalarial activities . This suggests that the compound could potentially have a significant impact on cellular function.
Action Environment
It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which this compound may utilize, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound could potentially be stable under a wide range of environmental conditions.
properties
IUPAC Name |
5-(3-bromophenyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-14-10(5-6-11(14)12(15)16)8-3-2-4-9(13)7-8/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMROIBOVGNCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



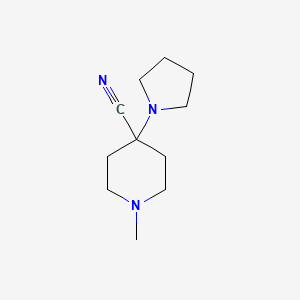
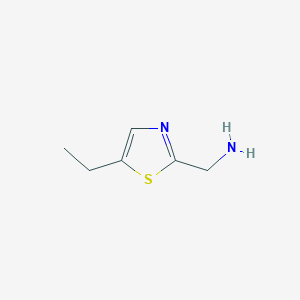
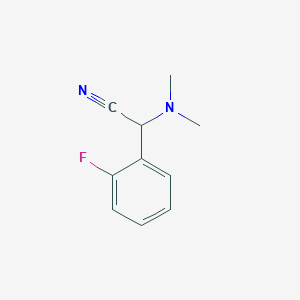
![[1-(3-Methylbutyl)piperidin-4-yl]methanamine](/img/structure/B3200197.png)
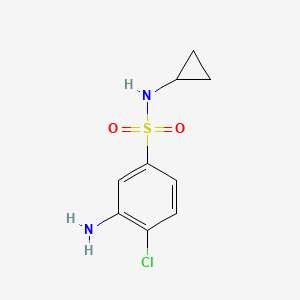
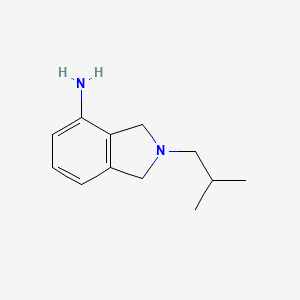
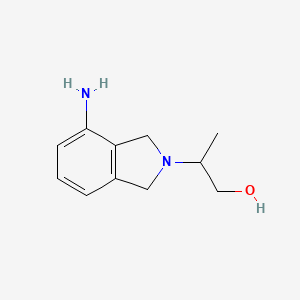
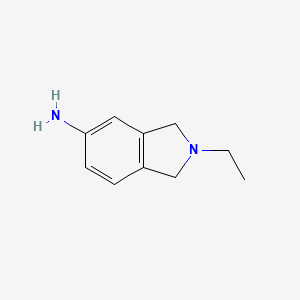
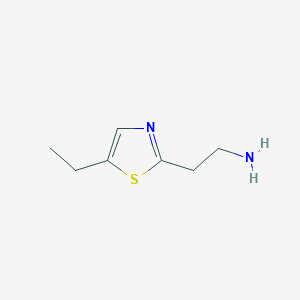
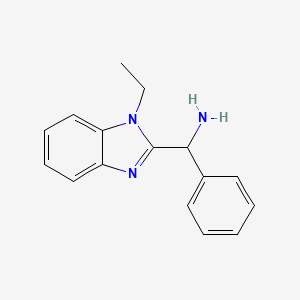
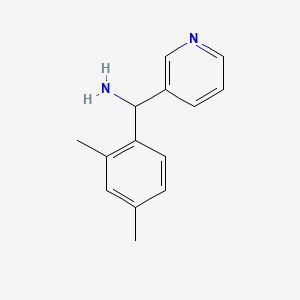
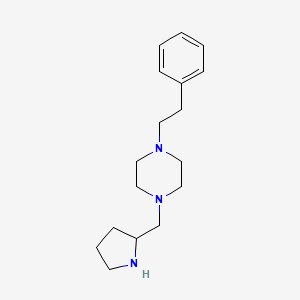
![3-[4-(4-Methylbenzyl)piperazin-1-yl]propan-1-amine](/img/structure/B3200245.png)
